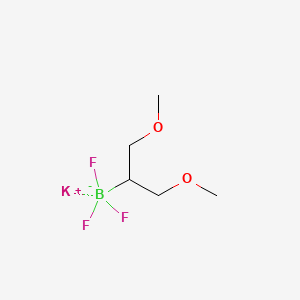
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is a chemical compound known for its unique properties and applications in various fields It is characterized by its molecular structure, which includes potassium, trifluoroboranuide, and a 1,3-dimethoxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with 1,3-dimethoxypropan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving potassium trifluoroborate in an appropriate solvent.
- Adding 1,3-dimethoxypropan-2-yl halide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to participate in specific interactions with other molecules, leading to desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoroborate
- 1,3-Dimethoxypropan-2-yl halide
- Other boron-containing compounds
Uniqueness
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is unique due to its specific combination of potassium, trifluoroboranuide, and 1,3-dimethoxypropan-2-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C5H11BF3KO2 |
|---|---|
Poids moléculaire |
210.05 g/mol |
Nom IUPAC |
potassium;1,3-dimethoxypropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-3-5(4-11-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
IUNZJILVLUDHMQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(COC)COC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

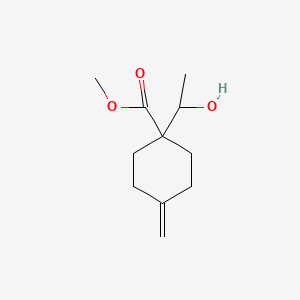
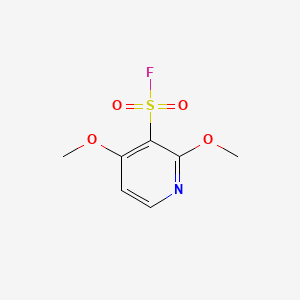
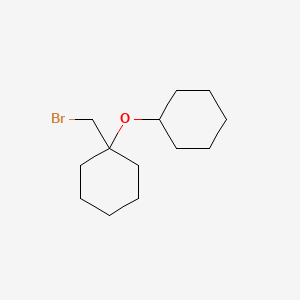
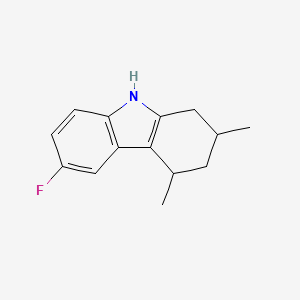

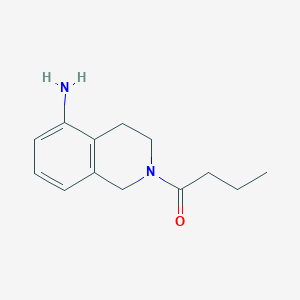


![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
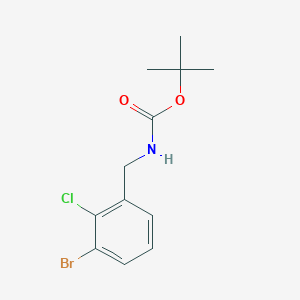
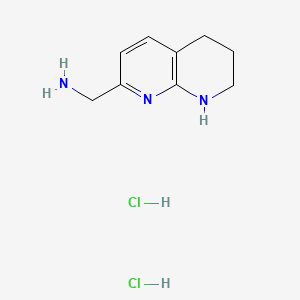
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
